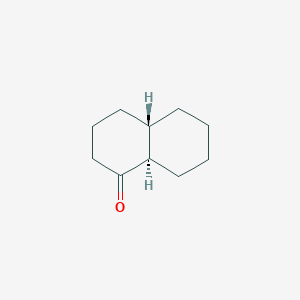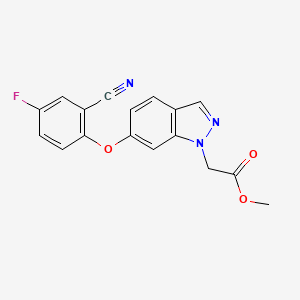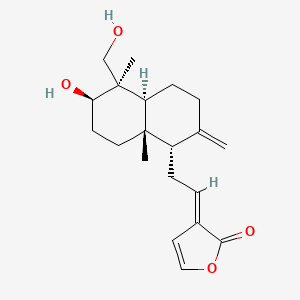
Articaine hydrochloride, (S)-
Descripción general
Descripción
Articaine hydrochloride, (S)-, is a dental amide-type local anesthetic. It is widely used in various countries for its efficacy in providing local anesthesia during dental procedures. Articaine hydrochloride is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of articaine hydrochloride involves several steps:
Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate reacts with 2-chloro propionyl chloride.
Ammoniation Reaction: The product from the amidation reaction undergoes ammoniation with propylamine.
Salification Reaction: The final product is obtained by reacting with concentrated hydrochloric acid.
Industrial Production Methods
Industrial production of articaine hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves:
- Reacting methyl mercaptoacetate with 2-methyl acrylonitrile in a mixed solution of sodium methoxide and methanol.
- Adjusting the pH to 7 with concentrated hydrochloric acid and adding hydrogen peroxide.
- Further reactions with alpha-chloropropionyl chloride and n-propylamine, followed by crystallization and purification steps .
Análisis De Reacciones Químicas
Articaine hydrochloride undergoes various chemical reactions:
Hydrolysis: It is hydrolyzed in the blood by esterases to form articainic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The thiophene ring can undergo substitution reactions, although these are not typically utilized in its clinical applications.
Common reagents used in these reactions include hydrochloric acid, sodium methoxide, and hydrogen peroxide. The major product formed from hydrolysis is articainic acid .
Aplicaciones Científicas De Investigación
Articaine hydrochloride is extensively used in scientific research, particularly in the fields of:
Mecanismo De Acción
Articaine hydrochloride exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This action is primarily due to its interaction with sodium channels in the nerve membrane .
Comparación Con Compuestos Similares
Articaine hydrochloride is compared with other local anesthetics such as lidocaine, mepivacaine, and bupivacaine:
Lidocaine: Articaine has a faster onset and higher potency compared to lidocaine.
Mepivacaine: Articaine has better lipid solubility and tissue penetration.
Bupivacaine: Articaine has a shorter duration of action but is less toxic.
Articaine hydrochloride is unique due to its thiophene ring, which enhances its lipid solubility and potency, making it more effective in certain clinical settings .
Propiedades
IUPAC Name |
methyl 4-methyl-3-[[(2S)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443683-47-3 | |
| Record name | Articaine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443683473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARTICAINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M57YU7379 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B8048866.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B8048873.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B8048883.png)
